
1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a urea derivative that is likely to possess biological activity given the presence of the urea moiety which is a common feature in many pharmacologically active compounds. Although the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of related urea derivatives, which can be informative for understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of another amine. In the context of the provided papers, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . This suggests that the synthesis of the compound would also involve careful consideration of the spacer length and the flexibility of the molecule, which could affect its interaction with biological targets.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the ar(o)yl(thio)-urea unit and the basic nitrogen in the compounds discussed in the first paper indicates that these functional groups are important for the activity of the molecules . The difluorophenyl group in the compound of interest could influence its electronic properties and, consequently, its biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including interactions with enzymes. The first paper discusses the antiacetylcholinesterase activity of urea derivatives, which is a result of their interaction with the enzyme's hydrophobic binding sites . This implies that the compound may also interact with enzymes and could potentially inhibit their activity, depending on its structure-activity relationship.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like the difluorophenyl group and the thiophenyl group could affect these properties. While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do highlight the importance of substituents in determining the properties of urea derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
- Synthesis and Structure-Activity Relationships : The compound 1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea and its derivatives have been explored in various studies for their synthesis and structure-activity relationships. Research has focused on optimizing in vitro potency through structural modifications and understanding the functional activities of these compounds in different assays, such as their roles as antagonists in cellular assays (Fotsch et al., 2001).
Chemical Reactions and Synthesis Techniques
- Cyclocondensation Reactions : The compound has been involved in cyclocondensation reactions, contributing to the synthesis of novel series of chemicals. Studies have demonstrated how different synthesis techniques can be applied to explore the chemical properties and potential applications of these derivatives (Bonacorso et al., 2003).
Pharmacological Research
- Pharmacological Research : Research has been conducted on derivatives of the compound in the context of pharmacology, particularly in the domain of antiacetylcholinesterase activity. These studies aim to optimize compounds for their pharmacological properties and understand their interactions with biological targets (Vidaluc et al., 1995).
Antipathogenic Activity
- Antipathogenic Activity : There's significant research on the antipathogenic properties of urea derivatives, with a focus on their interaction with bacterial cells. This includes exploring their potential as novel anti-microbial agents, especially in relation to their antibiofilm properties (Limban et al., 2011).
Antifungal and Antibacterial Activity
- Antifungal and Antibacterial Activity : Studies have also looked at the antibacterial and antifungal activities of urea derivatives. These compounds have been screened against various bacteria and fungi to assess their efficacy in controlling microbial growth (Sujatha et al., 2019).
In Vitro Studies
- In Vitro Studies : Research has included in vitro studies on the compound’s derivatives, particularly their roles as inhibitors in cancer cell proliferation and translation initiation. These studies contribute to the understanding of the mechanisms of action and potential therapeutic applications of these compounds (Denoyelle et al., 2012).
Gelation Properties
- Gelation Properties : Investigations into the rheology, morphology, and gelation properties of low molecular weight hydrogelators, including urea derivatives, have been conducted. This research is crucial in understanding how the physical properties of these compounds can be tuned for various applications (Lloyd & Steed, 2011).
Anticonvulsant Activity
- Anticonvulsant Activity : The anticonvulsant activity of synthesized urea/thiourea derivatives has been explored, showing their potential effectiveness in protecting against convulsions. This includes molecular docking studies to justify the pharmacological results (Thakur et al., 2017).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9,16,22H,8H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKDOQBZQFTXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(cyclopropylmethyl)amino]propanoate](/img/structure/B2553365.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553367.png)

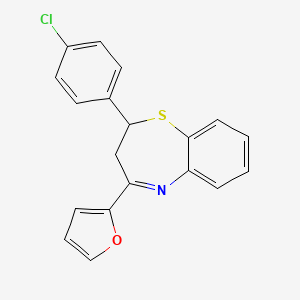
![3-Cyclopropyl-6-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2553371.png)
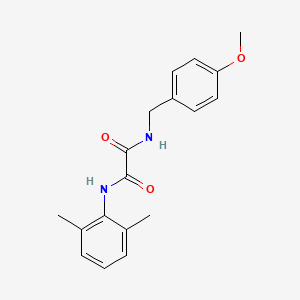
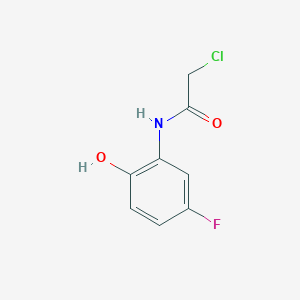
![7-(2-Chlorophenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2553375.png)
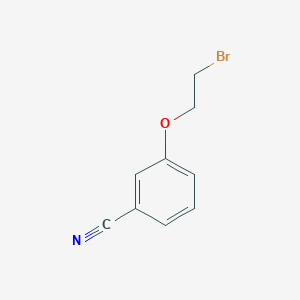

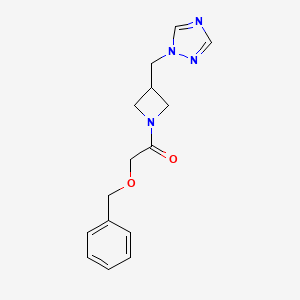
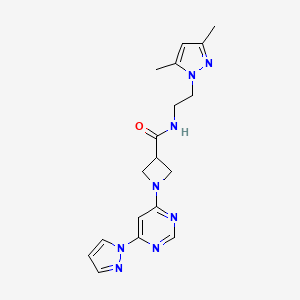
![1-[5-(4-methylphenyl)pyrimidin-2-yl]-N-(4-phenoxyphenyl)piperidine-3-carboxamide](/img/structure/B2553387.png)